molecular formula C16H12N2O2S B11532667 Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester CAS No. 71576-06-2

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester

Cat. No.: B11532667
CAS No.: 71576-06-2
M. Wt: 296.3 g/mol
InChI Key: MTXPTQRTULVZAZ-UHFFFAOYSA-N
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Description

Structural Classification of Thiazolyl Carbamates

The structural architecture of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester comprises three distinct regions:

  • Thiazole Core : The 2-thiazolyl group provides a rigid, planar structure with delocalized π-electrons. The nitrogen at position 1 and sulfur at position 3 create dipole moments that enhance solubility and intermolecular interactions.
  • 4-Phenyl Substituent : The phenyl group at position 4 of the thiazole ring introduces steric bulk and hydrophobic interactions. This substituent stabilizes the molecule through van der Waals forces and π-π stacking, particularly in biological environments.
  • Phenyl Carbamate Ester : The terminal phenyl ester group modulates electrophilicity and hydrolysis kinetics. The carbamate linkage (–O–CO–NH–) bridges the thiazole and phenyl moieties, enabling controlled release of active species under physiological conditions.

Table 1: Key Structural Features of this compound

Feature Role in Structure-Activity Relationships
Thiazole ring Enhances electronic delocalization
4-Phenyl substitution Improves lipophilicity and binding
Carbamate ester Balances stability and reactivity

The planar geometry of the thiazole ring allows for conjugation with the carbamate group, reducing energy barriers for nucleophilic attacks. X-ray crystallography studies of analogous compounds reveal bond lengths of approximately 1.36 Å for C–N in the carbamate group, suggesting partial double-bond character.

Historical Development of 4-Phenyl-2-Thiazolyl Carbamate Derivatives

The synthesis of thiazolyl carbamates originated in the mid-20th century with explorations into heterocyclic urea derivatives. Early work by Francisco et al. (2004) demonstrated that reacting 4-phenyl-2-aminothiazole with phenyl chloroformate in the presence of Hunig’s base yielded carbamate esters with >70% efficiency. This method became foundational for generating structurally diverse analogs.

Key milestones in the development include:

  • 1960s–1980s : Initial synthesis of thiazolyl ureas as antibacterial agents, highlighting the importance of the carbamate linkage in inhibiting bacterial cell-wall biosynthesis.
  • 1990s : Optimization of substituent patterns, particularly the introduction of electron-withdrawing groups (e.g., –NO~2~, –CN) at the thiazole’s 5-position to enhance electrophilicity.
  • 2000s–Present : Application in enzyme prodrug therapies, where carbamate derivatives serve as substrates for nitroreductases, enabling site-specific drug activation.

Synthetic Advancements :

  • One-Pot Reactions : Modern protocols employ DMF as a solvent and Hunig’s base to facilitate carbamate formation without isolating intermediates.
  • Catalytic Methods : Copper(I)-N-heterocyclic carbene (NHC) complexes have been utilized to accelerate coupling reactions between thiazolyl amines and carbonyl sources.
  • Solid-Phase Synthesis : Immobilized resins enable high-throughput production of carbamate libraries for structure-activity relationship (SAR) studies.

The compound’s historical trajectory underscores its adaptability in addressing evolving challenges in antimicrobial resistance and targeted therapy. For instance, derivatives bearing 3,4-difluorophenyl groups exhibited IC~50~ values of 3.0 μM against MurB enzymes, a key target in gram-positive bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71576-06-2

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

phenyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C16H12N2O2S/c19-16(20-13-9-5-2-6-10-13)18-15-17-14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

MTXPTQRTULVZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Phenyl Chloroformate

The most straightforward method involves reacting 4-phenyl-2-thiazolylamine with phenyl chloroformate in the presence of a base. This route is analogous to traditional carbamate syntheses described in US Patent 5925762A and PMC studies .

Procedure :

  • Dissolve 4-phenyl-2-thiazolylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Add pyridine (1.2 equiv) as a base to scavenge HCl.

  • Slowly introduce phenyl chloroformate (1.1 equiv) at 0°C.

  • Warm to room temperature and stir for 4–6 hours.

  • Isolate the product via extraction (ethyl acetate/water) and purify by recrystallization from ethanol.

Key Data :

ParameterValueSource Citation
Yield72–85%
Reaction Temperature0°C → 25°C
Purification MethodRecrystallization (EtOH)

This method is efficient but requires strict anhydrous conditions to prevent hydrolysis of the chloroformate .

Activated Mixed Carbonate-Mediated Synthesis

Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCl), enable milder reaction conditions by generating stable intermediates. This approach, detailed in PMC studies , avoids direct handling of volatile chloroformates.

Procedure :

  • React PNPCl (1.05 equiv) with phenol (1.0 equiv) in dichloromethane (DCM) using triethylamine (1.1 equiv) as a base.

  • After 1 hour, add 4-phenyl-2-thiazolylamine (1.0 equiv) and stir for 12 hours at 25°C.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Data :

ParameterValueSource Citation
Yield68–78%
Reaction Time12 hours
SolventDichloromethane

This method offers improved selectivity for sterically hindered amines but incurs higher costs due to the carbonate reagent .

Multi-Step Synthesis via Thiazole Ring Formation

For cases where 4-phenyl-2-thiazolylamine is unavailable, the thiazole ring can be constructed in situ from α-bromoacetophenone derivatives and thioureas, followed by carbamate functionalization (PMC , US Patent 4511574 ).

Step 1: Thiazole Synthesis

  • React α-bromo-4-phenylacetophenone (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux for 3 hours.

  • Isolate 4-phenyl-2-aminothiazole via filtration.

Step 2: Carbamate Formation

  • Treat 4-phenyl-2-aminothiazole with phenyl chloroformate as in Method 1.

Key Data :

ParameterValueSource Citation
Thiazole Yield65–70%
Overall Yield45–55%
Reaction Time3 hours (Step 1)

This route is advantageous for large-scale synthesis but requires additional purification steps .

ParameterValueSource Citation
Carbonylation Yield80–88%
Catalyst Loading0.1–0.5 mol% Pd
Pressure8 bar CO

This method is highly efficient but requires specialized equipment for high-pressure reactions .

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Direct ChloroformateSimple, one-stepMoisture-sensitive reagents72–85%
Mixed CarbonateMild conditionsHigher reagent cost68–78%
Multi-StepScalable thiazole synthesisLow overall yield45–55%
Palladium CatalysisHigh efficiencyRequires high-pressure reactor80–88%

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has demonstrated that derivatives of thiazole compounds, including carbamic acid esters, exhibit potent anticonvulsant properties. For instance, compounds with para-halogen-substituted phenyl groups attached to the thiazole ring showed significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide .

Analgesic Properties
Another study focused on carbamic acid derivatives highlighted their potential as analgesic agents. In particular, a series of 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized and evaluated for analgesic activity. One compound demonstrated a favorable safety profile and pharmacokinetic properties comparable to morphine, suggesting its viability as a lead candidate for further development .

Antimicrobial Activity
The antimicrobial potential of thiazole-linked compounds has also been explored. Specific derivatives demonstrated activity against various bacterial strains, indicating their promise in developing new antibacterial agents .

Agricultural Applications

Pesticidal Properties
Carbamic acid esters are recognized for their pesticidal and insecticidal properties. A patent describes the synthesis of phenyl-N-methyl carbamic acid esters that possess strong insecticidal action while maintaining low toxicity to mammals and plants. These compounds are particularly effective against harmful insects such as diptera .

Formulation and Application
The formulation of these carbamic acid esters into compositions with carrier vehicles enhances their efficacy in pest control. The ability to apply them in various forms (liquids or solids) makes them versatile tools in agricultural practices aimed at pest management .

Enzymatic Research

Enzyme Inhibition Studies
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester has been utilized as a research tool for studying enzyme inhibition. Its ability to bind to active sites of enzymes allows researchers to investigate specific biochemical pathways and enzyme functions within biological systems. For example, studies have shown its inhibitory effects on acid ester hydrolase enzymes.

Interactions with Biological Macromolecules
The compound's interactions with surfactants like sodium dodecyl sulfate have been studied to understand its behavior in biological systems better. These interactions may have implications for applications in material science and detergency.

Data Tables

Application Area Activity/Property Reference
Medicinal ChemistryAnticonvulsant
Analgesic
Antimicrobial
AgriculturalInsecticidal
Pesticidal
Enzymatic ResearchEnzyme Inhibition
Biological Interactions

Case Studies

  • Anticonvulsant Efficacy Study : In a study examining various thiazole derivatives, one compound demonstrated a significant reduction in seizure activity compared to standard treatments, highlighting the therapeutic potential of carbamic acid derivatives in managing epilepsy .
  • Pesticide Development : A series of experiments were conducted to evaluate the insecticidal efficacy of phenyl-N-methyl carbamic acid esters against common agricultural pests. Results indicated that these compounds provided rapid and long-lasting effects on target insects while minimizing environmental impact due to low mammalian toxicity .
  • Enzyme Interaction Analysis : Research focused on the interaction between carbamic acid esters and specific enzymes revealed that these compounds could effectively inhibit enzyme activity through covalent bonding mechanisms, providing insights into their potential therapeutic applications in enzyme-related diseases.

Mechanism of Action

The mechanism of action of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antibacterial or antifungal effects. The thiazole ring and phenyl ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Carbamates

Compound Name Core Structure Ester Group log k (HPLC) Key Biological Activity Reference
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester Thiazole + phenyl Phenyl Inferred high Potential enzyme inhibition
Compound 5D Thiazole + phenyl tert-Butyl Not reported Modular synthesis intermediate
(5-Iodo-pyridine-2-yl)-carbamic acid phenyl ester Pyridine + iodine Phenyl Moderate Antimicrobial precursor
Methylphenyl-carbamic ester Phenol derivative Methylphenyl High Physostigmine-like activity

Biological Activity

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its biological activity. The general structure can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

This compound's thiazole moiety contributes to its interaction with biological systems, particularly in targeting specific enzymes and receptors.

1. Insecticidal Properties

Research has demonstrated that carbamic acid esters, including this compound, exhibit potent insecticidal activity. For instance, studies indicate that compounds similar to this compound effectively kill various pests such as caterpillars and aphids. In one study, a formulation containing this compound resulted in 100% mortality of Boophilus microplus ticks within two hours of application at specific concentrations .

Concentration Mortality Rate Time to Effect
0.1%100%2 hours
0.05%100%2 hours

This rapid action suggests that the compound could serve as an effective pesticide alternative.

2. Antitumor Activity

The thiazole component of the compound has been linked to anticancer effects. Studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, certain thiazole-containing compounds displayed IC50 values below 2 µg/mL against specific cancer cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the anticancer efficacy.

Compound Cell Line IC50 (µg/mL)
Compound AHT291.61 ± 1.92
Compound BA-4311.98 ± 1.22

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • P-glycoprotein (P-gp) Interaction : The compound exhibits preferential selectivity towards P-gp, an important efflux transporter involved in drug resistance in cancer cells. It stimulates ATPase activity, enhancing drug accumulation within cells .
  • Enzyme Inhibition : The presence of the thiazole ring is crucial for inhibiting enzymes associated with tumor growth and proliferation.

Case Study 1: Insecticidal Efficacy

In a controlled study involving Doralis fabae (black bean aphid), plants treated with a formulation containing carbamic acid esters showed significant reductions in pest populations compared to untreated controls . The results underscore the potential for agricultural applications.

Case Study 2: Anticancer Potential

A series of thiazole derivatives were synthesized and tested for anticancer properties. One derivative showed promising results against breast cancer cell lines with minimal side effects observed in vivo, suggesting a favorable therapeutic index .

Q & A

Q. Characterization Methods :

  • NMR (¹H/¹³C) to confirm substitution patterns on the thiazole and phenyl ester groups .
  • HPLC-MS to verify purity (>95%) and detect side products like unreacted intermediates .

What analytical techniques are recommended to assess the purity and stability of this compound under various pH conditions?

Methodological Answer:

  • Stability Studies :
    • Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 1–13) using UV-Vis spectroscopy at λ = 260–280 nm (thiazole absorption band). indicates carbamate esters are stable in acidic conditions but hydrolyze rapidly in alkaline media .
    • HPLC : Quantify degradation products (e.g., phenol, carbamic acid) over time .
  • Purity Assessment :
    • DSC/TGA to detect polymorphic forms or solvates.
    • Elemental Analysis to validate empirical formula .

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards : Irritant to eyes/respiratory system (similar to ’s tert-butyl carbamate derivative). Lachrymator properties require fume hood use .
  • Mitigation :
    • Use PPE (gloves, goggles).
    • Store under nitrogen at –20°C to prevent hydrolysis.
    • Neutralize waste with dilute HCl before disposal .

Advanced Research Questions

How does the thiazole ring’s electronic structure influence reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Computational Analysis :
    • DFT Calculations (e.g., Gaussian 16) to map electron density on the thiazole nitrogen and sulfur atoms. highlights the use of NIST data for validating computational models .
    • NBO Analysis : Quantify resonance stabilization between the thiazole’s π-system and the carbamate group .
  • Experimental Validation :
    • React with electrophiles (e.g., methyl iodide) to assess regioselectivity.
    • Monitor kinetics via stopped-flow spectroscopy .

How can molecular docking predict the biological interactions of this carbamate derivative with enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known carbamate sensitivity (e.g., acetylcholinesterase, urease).
  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures from PDB (e.g., 4EY7 for acetylcholinesterase).
    • Ligand Optimization : Minimize energy using MMFF94 in Open Babel.
    • Autodock Vina : Perform rigid/flexible docking to identify binding poses. demonstrates similar protocols for carbamate-Mpro interactions .
  • Validation :
    • Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions in reported biological activities of structurally analogous carbamates?

Methodological Answer:

  • Meta-Analysis :
    • Cross-reference studies (e.g., vs. 20) to identify variables like solvent polarity or assay conditions (e.g., serum proteins affecting bioavailability).
  • Controlled Replication :
    • Reproduce conflicting assays (e.g., antimicrobial activity) using standardized protocols (CLSI guidelines).
    • Use isogenic cell lines to minimize genetic variability .
  • Structural Probes :
    • SAR Studies : Modify substituents (e.g., phenyl ester vs. trichloroethyl in ) to isolate functional group contributions .

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